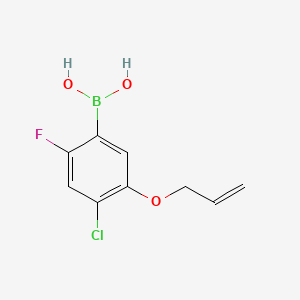
Sodium (4-Methoxyphenyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (4-Methoxyphenyl)methanesulfonate is an organic compound with the molecular formula C8H9NaO3S. It is a sodium salt derivative of methanesulfonic acid and 4-methoxyphenylmethane. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-Methoxyphenyl)methanesulfonate typically involves the reaction of 4-methoxybenzyl chloride with sodium methanesulfonate under basic conditions. The reaction is carried out in an aqueous medium, often using a solvent like dimethyl sulfoxide (DMSO) to enhance solubility and reaction rate. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (4-Methoxyphenyl)methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: It can be reduced to form sulfinate salts or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, amines, and alcohols. The reactions are typically carried out under basic conditions with solvents like DMSO or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted phenylmethanesulfonates.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Reduction Reactions: Products include sulfinate salts and other reduced forms.
Wissenschaftliche Forschungsanwendungen
Sodium (4-Methoxyphenyl)methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the functionalization of heterocycles.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium (4-Methoxyphenyl)methanesulfonate involves its ability to act as a nucleophile or electrophile in chemical reactions. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the compound can participate in oxidation and reduction reactions, altering its chemical structure and reactivity.
Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
- Sodium (2,4-Dichlorophenyl)methanesulfonate
- Sodium phenylmethanesulfinate
- Sodium butane-1-sulfinate
Comparison: Sodium (4-Methoxyphenyl)methanesulfonate is unique due to the presence of the methoxy group on the phenyl ring, which influences its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of regioselectivity and functionalization potential in organic synthesis. The methoxy group also enhances its ability to participate in specific biochemical interactions, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H9NaO4S |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
sodium;(4-methoxyphenyl)methanesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-12-8-4-2-7(3-5-8)6-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
QUBIGZBJOQVBGY-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


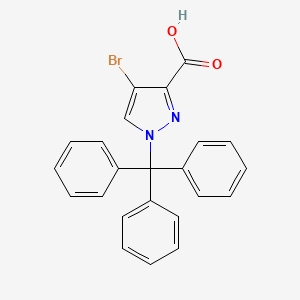

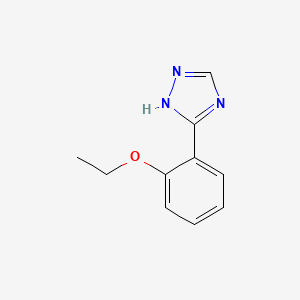
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
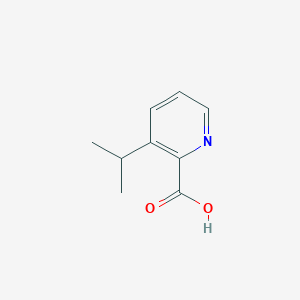
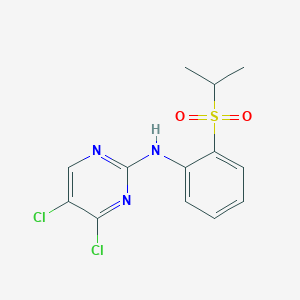



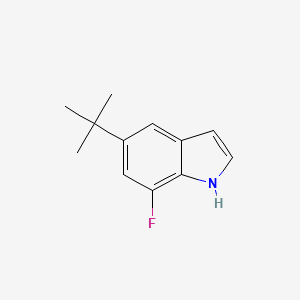
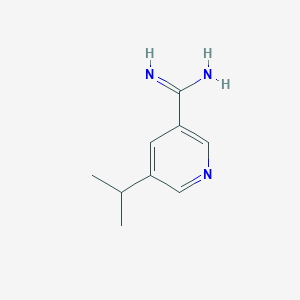
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)

